molecular formula C9H15ClFNO B1476510 2-Chloro-1-(3-fluoropiperidin-1-yl)butan-1-one CAS No. 2090594-01-5

2-Chloro-1-(3-fluoropiperidin-1-yl)butan-1-one

Cat. No.: B1476510
CAS No.: 2090594-01-5
M. Wt: 207.67 g/mol
InChI Key: KLBAIMYXFGDNEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-1-(3-fluoropiperidin-1-yl)butan-1-one” is a chemical compound with the molecular formula C9H15ClFNO and a molecular weight of 207.67 g/mol . It is intended for research use only and not for human or veterinary use.

Scientific Research Applications

Chemical Synthesis and Modification

Research on metallation of π-deficient heterocyclic compounds demonstrates the significance of understanding and manipulating chemical structures for developing new compounds with potential applications across various fields, including pharmaceuticals and materials science. The study on the metallation regioselectivity of 3-fluoropyridine, for example, showcases the intricate balance between chemical reactivity and selectivity, which is crucial for synthesizing specific compounds and intermediates (Marsais & Quéguiner, 1983).

Biotechnological Production

The review on downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol highlights the importance of efficient separation and purification processes in the biotechnological production of chemicals. Such insights could be relevant when considering biotechnological approaches to producing or modifying compounds similar to "2-Chloro-1-(3-fluoropiperidin-1-yl)butan-1-one" for specific applications (Xiu & Zeng, 2008).

Environmental and Health Implications

Studies on the environmental presence and health implications of chemicals, like the analysis of novel fluorinated alternatives, are critical. They provide a framework for understanding the potential impacts of chemical compounds on ecosystems and human health. This kind of research is essential for developing safer chemicals and for regulatory purposes (Wang et al., 2019).

Analytical Methods

Research focusing on the analysis and detection of specific chemical compounds, such as the study on sorption of 2,4-D and other phenoxy herbicides, underscores the importance of analytical chemistry in monitoring environmental contaminants and in the development of methodologies for quantifying chemical substances. These methods could potentially be adapted for studying the environmental fate and behavior of "this compound" (Werner, Garratt, & Pigott, 2012).

Properties

IUPAC Name

2-chloro-1-(3-fluoropiperidin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClFNO/c1-2-8(10)9(13)12-5-3-4-7(11)6-12/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBAIMYXFGDNEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCC(C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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